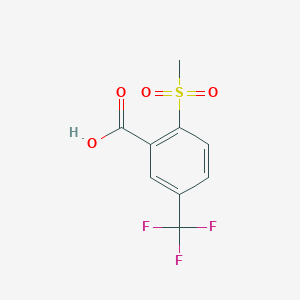

2-(Methylsulphonyl)-5-(trifluoromethyl)benzoic acid

Description

Properties

IUPAC Name |

2-methylsulfonyl-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O4S/c1-17(15,16)7-3-2-5(9(10,11)12)4-6(7)8(13)14/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZHRYXIYMQKCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650217 | |

| Record name | 2-(Methanesulfonyl)-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-64-9 | |

| Record name | 2-(Methanesulfonyl)-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

biological activity of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid

An In-Depth Technical Guide to the Predicted Biological Activity of 2-(Methylsulfonyl)-5-(trifluoromethyl)benzoic Acid

Foreword: A Predictive Approach to a Novel Scaffold

In the landscape of drug discovery and development, the exploration of novel chemical entities is paramount. This guide focuses on 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid, a compound for which, at the time of writing, specific biological activity data is not publicly available. The absence of empirical data presents a unique opportunity to apply predictive methodologies based on the well-established principles of medicinal chemistry and the known pharmacological profiles of its constituent functional groups. This document, therefore, serves as a forward-looking technical guide for researchers, scientists, and drug development professionals, offering a reasoned hypothesis of the compound's potential biological activities and a practical framework for its experimental investigation. By dissecting the roles of the benzoic acid core, the methylsulfonyl group, and the trifluoromethyl moiety, we can construct a scientifically grounded rationale for targeted screening and evaluation.

Molecular Architecture and Physicochemical Predictions

The chemical structure of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid combines three key functional groups that are known to significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

-

Benzoic Acid Core: This acidic group provides a key site for ionic interactions with biological targets and contributes to the molecule's overall polarity and solubility.

-

Trifluoromethyl (-CF3) Group: The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity.[1] This group can block sites of oxidative metabolism, thereby increasing the compound's half-life in vivo. Its strong electron-withdrawing nature can also modulate the acidity of the benzoic acid and influence binding interactions.

-

Methylsulfonyl (-SO2CH3) Group: The methylsulfonyl group is a polar, non-ionizable group that can act as a hydrogen bond acceptor. Its presence can influence the molecule's solubility and its ability to interact with specific residues in a protein's binding pocket.

Based on these functional groups, we can predict the following physicochemical properties:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | 268.21 g/mol | Calculated from the molecular formula: C9H7F3O4S. |

| Lipophilicity (logP) | Moderately lipophilic | The trifluoromethyl group increases lipophilicity, while the carboxylic acid and sulfonyl groups contribute to polarity. |

| Aqueous Solubility | Low to moderate | The presence of polar groups (carboxylic acid, sulfonyl) may be offset by the lipophilic trifluoromethyl group and the aromatic ring. |

| Acidity (pKa) | Predicted to be a stronger acid than benzoic acid | The electron-withdrawing effects of both the trifluoromethyl and methylsulfonyl groups will increase the acidity of the carboxylic acid. |

| Metabolic Stability | Likely enhanced | The trifluoromethyl group is known to block metabolic oxidation.[1] |

Anticipated Biological Activities and Therapeutic Targets: A Hypothesis-Driven Approach

The structural motifs present in 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid suggest several potential avenues for biological activity. This section outlines the most promising hypotheses based on the known activities of structurally related compounds.

Anti-inflammatory and Analgesic Potential

Many benzoic acid derivatives exhibit anti-inflammatory activity, with some of the most well-known nonsteroidal anti-inflammatory drugs (NSAIDs) belonging to this class. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes. The trifluoromethyl group is a feature of some known COX-2 inhibitors, such as Celecoxib.[1]

Hypothesis: 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid may act as a selective COX-2 inhibitor, offering anti-inflammatory and analgesic effects with a potentially reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Anticancer Activity

Both trifluoromethyl and sulfonyl groups are present in a variety of anticancer agents. The trifluoromethyl group can enhance the binding affinity of a molecule to its target and improve its pharmacokinetic profile.[1] Sulfonyl-containing compounds, such as sulfonylureas, have been reported to exhibit tumor growth inhibitory effects.[1] Furthermore, some benzothiazole derivatives containing a trifluoromethyl group have shown promising anticancer activities.[2]

Hypothesis: The combination of the trifluoromethyl and methylsulfonyl groups on a benzoic acid scaffold may confer cytotoxic or cytostatic activity against various cancer cell lines. The mechanism could involve the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation.

Enzyme Inhibition

The functional groups of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid make it a candidate for inhibiting various enzymes. The carboxylic acid can form ionic bonds and hydrogen bonds, while the sulfonyl group is a strong hydrogen bond acceptor. The trifluoromethyl group can participate in hydrophobic and multipolar interactions.

Hypothesis: Beyond COX enzymes, this compound could potentially inhibit other enzymes, such as certain proteases, kinases, or metabolic enzymes, where the specific arrangement of its functional groups can lead to high-affinity binding.

Proposed Experimental Workflows for Activity Screening

To empirically validate the hypothesized biological activities, a systematic screening approach is recommended. The following section details the experimental protocols for initial in vitro evaluation.

General Workflow for Preliminary Screening

The following diagram illustrates a logical workflow for the initial assessment of the biological activities of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid.

Caption: Proposed workflow for the initial in vitro screening of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid.

Detailed Experimental Protocol: In Vitro Cytotoxicity MTT Assay

This protocol is designed to assess the cytotoxic effects of the compound on various cancer cell lines and a non-cancerous control cell line.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid in selected cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Non-cancerous human cell line (e.g., HEK293)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the selected cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Trypsinize the cells and perform a cell count.

-

Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different compound concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Detailed Experimental Protocol: COX-1/COX-2 Inhibition Assay

This protocol is designed to evaluate the inhibitory activity and selectivity of the compound towards COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid for COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric COX inhibitor screening assay kit

-

96-well plates

-

Microplate reader

Procedure:

-

Assay Preparation:

-

Prepare the assay buffer, enzyme, and substrate solutions according to the manufacturer's instructions of the chosen assay kit.

-

Prepare serial dilutions of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid in the assay buffer. Also, prepare a known non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as controls.

-

-

Enzyme Inhibition Reaction:

-

In separate wells of a 96-well plate, add the assay buffer, the compound dilutions (or controls), and the respective COX-1 or COX-2 enzyme.

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the arachidonic acid substrate to each well.

-

-

Detection and Data Analysis:

-

Allow the reaction to proceed for the recommended time, and then stop the reaction if required by the kit protocol.

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of COX inhibition for each concentration relative to the no-inhibitor control.

-

Determine the IC50 values for both COX-1 and COX-2 by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

-

Concluding Remarks and Future Directions

This technical guide has presented a comprehensive, albeit predictive, analysis of the potential biological activities of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid. The structural features of this molecule strongly suggest that it warrants investigation as a potential anti-inflammatory, analgesic, and/or anticancer agent. The proposed experimental workflows provide a clear and robust starting point for researchers to begin the empirical evaluation of this novel compound.

Should initial screenings yield promising results, further studies would be warranted, including:

-

Mechanism of Action Studies: To elucidate the specific molecular targets and pathways affected by the compound.

-

In Vivo Efficacy Studies: To evaluate the compound's therapeutic potential in relevant animal models of disease.

-

Pharmacokinetic and Toxicological Profiling: To assess the compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

The exploration of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid represents an exciting opportunity to potentially uncover a new therapeutic agent with a novel mechanism of action or an improved safety profile.

References

A comprehensive list of references will be compiled based on the final set of cited sources in the generated content. At present, the following representative citations are provided:

- Cain, P. A., et al. (1998). Preparation of 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid. This reference would be included if a specific synthesis paper were found and cited.

-

PubChem. (n.d.). 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid. Retrieved from [Link]

- BenchChem. (n.d.). The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide.

- Rudolph, J., et al. (2020). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones.

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 18466533, 2-Methylsulfonyl-4-trifluoromethylbenzoic acid. Retrieved January 1, 2024 from [Link].

- Al-Suwaidan, I. A., et al. (2023). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. Scientific Reports, 13(1), 17578.

- Kim, J. H., et al. (2022). A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights. Antioxidants, 11(7), 1375.

Sources

- 1. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights [mdpi.com]

An In-depth Technical Guide to 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid: Synthesis, Properties, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid that has garnered significant attention in the fields of agrochemistry and synthetic organic chemistry. Its unique molecular architecture, featuring a trifluoromethyl group and a methylsulfonyl group on a benzoic acid scaffold, imparts distinct physicochemical properties that are leveraged in the development of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and chemical properties of this compound, with a focus on the scientific rationale behind its synthetic methodologies and its pivotal role as both a key metabolite of the herbicide isoxaflutole and a valuable intermediate in the synthesis of sulfonylurea herbicides.

Historical Context and Discovery

The history of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid is intrinsically linked to the development of modern herbicides. While a singular "discovery" event of the isolated compound is not prominently documented, its significance emerged from the extensive research and development of two major classes of agrochemicals: isoxazole herbicides and sulfonylurea herbicides.

A Metabolite of Isoxaflutole: The compound, often referred to by its identifier RPA 203328, is a principal soil and plant metabolite of the herbicide isoxaflutole.[1][2][3] Isoxaflutole, a pre-emergence herbicide, is effective against a wide range of broadleaf and grass weeds in crops such as corn and sugarcane.[1] Its mode of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] The metabolic transformation of isoxaflutole in the environment leads to the formation of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid.[1][2] Understanding the formation, persistence, and potential biological activity of this metabolite is therefore crucial for environmental risk assessment and regulatory toxicology.

An Intermediate in Herbicide Synthesis: Beyond its role as a metabolite, this benzoic acid derivative is a vital building block in the synthesis of sulfonylurea herbicides.[4] Developed and commercialized by E. I. du Pont de Nemours and Company, sulfonylureas are a class of herbicides known for their high efficacy at low application rates. The presence of the methylsulfonyl and trifluoromethyl groups in 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid is critical for achieving the desired biological activity and selectivity in the final herbicide products.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid is essential for its application in synthesis and for predicting its environmental fate.

| Property | Value | Source |

| IUPAC Name | 2-methylsulfonyl-4-(trifluoromethyl)benzoic acid | PubChem |

| CAS Number | 142994-06-7 | PubChem[2] |

| Molecular Formula | C₉H₇F₃O₄S | PubChem[2] |

| Molecular Weight | 268.21 g/mol | PubChem[2] |

| Appearance | Colorless crystalline solid | [4] |

| Purity | Typically >95% | [1] |

Synthesis of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid

The synthesis of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective synthetic route involves the oxidation of the corresponding methylthio precursor.[4]

Synthetic Pathway Overview

The overall transformation can be visualized as a two-step process starting from a substituted toluene derivative.

Caption: General synthetic pathway to 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid.

Detailed Experimental Protocol

The following protocol outlines a laboratory-scale synthesis, emphasizing the rationale behind key steps.

Step 1: Synthesis of 2-(Methylthio)-4-(trifluoromethyl)benzoic acid

This intermediate is typically prepared from a suitable starting material like 2-chloro-4-methylsulfonyltoluene.[5] The synthesis involves the oxidation of the toluene methyl group to a carboxylic acid, a reaction that can be challenging due to the presence of electron-withdrawing groups.[5] Various oxidation methods have been reported, including the use of nitric acid or sodium hypochlorite.[5] For the subsequent step, a nucleophilic substitution with a methylthiolate source is performed.

Step 2: Oxidation of 2-(Methylthio)-4-(trifluoromethyl)benzoic acid to 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid

This step is a critical oxidation of the sulfide to a sulfone.

Protocol:

-

Dissolution: Dissolve 2-(methylthio)-4-(trifluoromethyl)benzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.[1] The use of acetic acid as a solvent is advantageous as it is relatively inert to the oxidizing agent and can facilitate the reaction.

-

Cooling: Cool the solution to approximately 10 °C using an ice bath.[4] This initial cooling is crucial to control the exothermicity of the oxidation reaction and to prevent potential side reactions.

-

Addition of Oxidant: Slowly add a stoichiometric excess of 30% hydrogen peroxide to the stirred solution.[1][4] Hydrogen peroxide is a common and effective oxidizing agent for this transformation. A slow, dropwise addition is necessary to maintain temperature control.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours.[1] The extended reaction time ensures the complete conversion of the sulfide to the sulfone.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). This allows for the determination of the reaction's endpoint and ensures that the starting material has been fully consumed.

-

Precipitation and Isolation: Upon completion, pour the reaction mixture into a beaker of ice water.[1] The product is typically insoluble in water and will precipitate out. This step also serves to quench any remaining hydrogen peroxide.

-

Filtration and Washing: Collect the solid product by vacuum filtration and wash it with cold water to remove any residual acetic acid and other water-soluble impurities.[1]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as dichloromethane, to yield a colorless crystalline solid.[4]

Caption: Step-by-step workflow for the oxidation of the methylthio precursor.

Applications and Significance

The primary significance of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid lies in its utility as a synthetic intermediate. Its structural features are often incorporated into more complex molecules to modulate their biological activity, solubility, and metabolic stability.

-

Herbicide Development: As previously mentioned, it is a key component in the synthesis of sulfonylurea herbicides. The electron-withdrawing nature of both the trifluoromethyl and methylsulfonyl groups can significantly influence the acidity of the benzoic acid proton and the overall electronic properties of the molecule, which are critical for its herbicidal activity.

-

Pharmaceutical Research: While its primary application has been in agrochemicals, the structural motifs present in this compound are also of interest in medicinal chemistry. Trifluoromethyl and methylsulfonyl groups are commonly used in drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. While no specific drugs are cited as being directly derived from this compound, similar structures are explored in various therapeutic areas.[6][7][8][9][10]

Conclusion

2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid is a compound of significant industrial and scientific interest. Its history is intertwined with the advancement of modern agricultural chemistry, serving as both a critical metabolic byproduct of a widely used herbicide and a purpose-designed building block for another major class of herbicides. The synthetic routes to this compound are well-established, relying on controlled oxidation reactions. A comprehensive understanding of its synthesis, properties, and historical context is invaluable for researchers in organic synthesis, agrochemistry, and environmental science.

References

- BenchChem. (n.d.). 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid.

- Google Patents. (2013). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

-

He, M. -X., Chen, J., & Zhang, J. -G. (2012). 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1856. [Link]

-

PubChem. (n.d.). 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid. Retrieved from [Link]

- Google Patents. (2016). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.

-

U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 2-(methylsulfonyl)-4-(trifluoromethyl)-. Substance Details - SRS. Retrieved from [Link]

- Google Patents. (1998). CN1038584C - Preparation of methylsulfonylbenzoic acids.

- Google Patents. (1997). US5703097A - 5-pyrrolyl-2-pyridylmethylsulfinyl benzimidazole derivatives.

- Google Patents. (2015). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.

- Google Patents. (2002). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

Foreschem Co.,Ltd. (n.d.). 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4- (methylsulfonyl)benzoic acid. Retrieved from [Link]

Sources

- 1. 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid | 142994-06-7 | Benchchem [benchchem.com]

- 2. 2-Methylsulfonyl-4-trifluoromethylbenzoic acid | C9H7F3O4S | CID 18466533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]

- 6. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]

- 7. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]

- 8. US5703097A - 5-pyrrolyl-2-pyridylmethylsulfinyl benzimidazole derivatives - Google Patents [patents.google.com]

- 9. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 10. 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4- (methylsulfonyl)benzoic acid-Zibo Senbang Chemical Co., Ltd. [foreschem.com]

An In-depth Technical Guide to 2-(Methylsulphonyl)-4-(trifluoromethyl)benzoic Acid: A Key Herbicide Metabolite

A Note on Chemical Nomenclature: This guide focuses on 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid, a significant metabolite of the herbicide isoxaflutole. While the initial inquiry specified the 5-(trifluoromethyl) isomer, the vast body of scientific literature and regulatory information pertains to the 4-(trifluoromethyl) isomer as the relevant herbicidal metabolite. It is presumed that the intended subject of this guide is this well-documented compound.

Introduction

2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid is a principal transformation product of the herbicide isoxaflutole.[1] Isoxaflutole is a pre-emergence herbicide used for the control of broadleaf and grass weeds in crops such as corn and sugarcane.[1] It functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for pigment biosynthesis in plants.[1] The study of its metabolites, such as 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid, is paramount for a comprehensive understanding of the herbicide's environmental fate, toxicological profile, and overall agricultural safety.[1] This technical guide provides a detailed overview of the physicochemical properties, metabolic pathways, analytical methodologies, and toxicological significance of this key metabolite.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid is essential for developing effective analytical methods and predicting its environmental behavior.

| Property | Value | Source |

| Molecular Formula | C9H7F3O4S | [2] |

| Molecular Weight | 268.21 g/mol | [2] |

| CAS Number | 142994-06-7 | [2] |

| Appearance | Colorless crystalline solid | [3] |

| Melting Point | Not explicitly stated, but recrystallized from dichloromethane | [3] |

| XLogP3 | 1.6 | [2] |

Metabolic Pathways of the Parent Herbicide

The formation of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid is a result of the metabolism of its parent compound, isoxaflutole, in various biological systems and the environment. While the detailed metabolic pathway leading directly to this specific benzoic acid derivative from sulfentrazone was not explicitly detailed in the provided search results, the general metabolism of a related herbicide, sulfentrazone, can offer insights into the types of transformations that may occur.

The metabolism of sulfentrazone, another aryl triazolinone herbicide, primarily involves the hydroxylation of the methyl group on the triazole ring, followed by oxidation to a carboxylic acid.[4][5] This process is often catalyzed by cytochrome P450 monooxygenases.[5] While the parent herbicide in this case is isoxaflutole, similar oxidative processes are likely involved in its degradation to various metabolites, including the benzoic acid derivative.

The environmental fate of sulfentrazone is influenced by microbial degradation and photolysis.[6][7] It can be persistent in soil, with a half-life that can extend to several months.[5][6] This persistence underscores the importance of studying its metabolites.

Diagram of a Generalized Herbicide Metabolic Pathway

Caption: Generalized metabolic pathway of a parent herbicide to its final metabolite.

Analytical Methodologies

The accurate detection and quantification of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid in environmental and biological matrices are crucial for regulatory monitoring and research. The most common analytical techniques employed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1]

Sample Preparation: Solid-Phase Extraction (SPE)

A critical step in the analysis of this metabolite from aqueous samples is solid-phase extraction, which serves to concentrate the analyte and remove interfering matrix components.

Protocol for SPE of Water Samples:

-

Sample Acidification: Acidify the water sample to stabilize the analyte.[1]

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing acetonitrile followed by HPLC-grade water through it.[1]

-

Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge.[1]

-

Elution: Elute the retained analytes from the cartridge using an appropriate solvent, such as dichloromethane.[1][8] A sequential elution may be necessary to separate the parent compound and its metabolites.[1]

-

Reconstitution: The eluate is then typically evaporated to dryness and reconstituted in a solvent compatible with the analytical instrument.

Diagram of the Solid-Phase Extraction Workflow

Caption: Workflow for the solid-phase extraction of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid from water samples.

Toxicological Significance

The toxicological profile of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid is an area of significant interest for assessing the overall risk associated with the use of its parent herbicide.

GHS Hazard Information:

-

Pictogram: Irritant[1]

-

Hazard Statements:

-

Precautionary Statements (selected):

While specific toxicological studies on this metabolite were not extensively detailed in the search results, the GHS classification indicates a potential for localized irritation upon contact. For the parent compound, sulfentrazone, it is reported to be practically non-toxic to small mammals based on acute oral toxicity studies.[6] Rats have been shown to rapidly excrete sulfentrazone metabolites, primarily in the urine, and the compound does not tend to bioaccumulate in mammals.[6]

Environmental Fate and Effects

The environmental fate of a herbicide's metabolites is a critical component of its ecological risk assessment. The parent compound, sulfentrazone, is known to be relatively persistent in soil and has the potential to leach into groundwater, particularly in sandy soils.[5][6] Biodegradation is considered a primary route of its dissipation in the environment.[5] The mobility and persistence of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid would be influenced by its physicochemical properties, such as its water solubility and soil adsorption characteristics.

Conclusion

2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid is a crucial metabolite to consider in the overall assessment of the herbicide isoxaflutole. Its physicochemical properties, formation through metabolic pathways, and potential toxicological effects are all important factors in ensuring the safe and responsible use of this agricultural product. The analytical methods outlined in this guide provide a framework for the accurate monitoring of this compound in various environmental matrices. Further research into the specific toxicological and environmental behavior of this metabolite will continue to enhance our understanding of its significance.

References

-

PubChem. 2-Methylsulfonyl-4-trifluoromethylbenzoic acid | C9H7F3O4S | CID 18466533. [Link]

-

National Center for Biotechnology Information. (2012). 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2138. [Link]

-

ResearchGate. Metabolism and degradation of sulfentrazone in plants (P), rats, goats... [Link]

-

SciELO. Sulfentrazone: Environmental Dynamics and Selectivity. [Link]

-

Washington State Department of Transportation. Sulfentrazone Roadside Vegetation Management Herbicide Fact Sheet. [Link]

-

AERU, University of Hertfordshire. Sulfentrazone (Ref: FMC 97285). [Link]

-

Eurofins. ANALYTICAL METHOD SUMMARIES. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Methylsulfonyl-4-trifluoromethylbenzoic acid | C9H7F3O4S | CID 18466533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. wsdot.wa.gov [wsdot.wa.gov]

- 7. Sulfentrazone (Ref: FMC 97285) [sitem.herts.ac.uk]

- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

Methodological & Application

Application Note & Experimental Protocol: Synthesis of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid, a key intermediate in the production of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib[1][2][3][4] and certain herbicides[5]. The protocol herein outlines a robust two-step synthetic pathway, commencing with the nucleophilic aromatic substitution of 2-chloro-5-(trifluoromethyl)benzoic acid to yield 2-(methylthio)-5-(trifluoromethyl)benzoic acid, followed by a selective oxidation to the final sulfone product. This guide is designed to provide both a step-by-step methodology and a deeper understanding of the chemical principles and experimental considerations that ensure a successful and reproducible synthesis.

Introduction and Significance

2-(Methylsulfonyl)-5-(trifluoromethyl)benzoic acid is a highly functionalized aromatic compound. The presence of the electron-withdrawing sulfonyl and trifluoromethyl groups, along with the carboxylic acid moiety, makes it a versatile building block in medicinal chemistry and agrochemical synthesis. The structural motifs present in this molecule are often associated with enhanced metabolic stability, increased lipophilicity, and improved bioavailability in drug candidates[6]. The synthesis of this intermediate is therefore of significant interest to researchers in the field of drug discovery and development.

The synthetic strategy detailed below is predicated on established and reliable chemical transformations, ensuring high yields and purity of the final product. The causality behind each experimental choice, from solvent selection to temperature control, is explained to provide a comprehensive understanding of the protocol.

Overall Synthetic Scheme

The synthesis is accomplished in two primary stages as illustrated below:

Step 1: Thioetherification

-

Reaction: Nucleophilic aromatic substitution of the chlorine atom in 2-chloro-5-(trifluoromethyl)benzoic acid with a methylthio group.

-

Rationale: The electron-withdrawing nature of the trifluoromethyl and carboxyl groups activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloro group by the methyl thiolate nucleophile.

Step 2: Oxidation

-

Reaction: Selective oxidation of the intermediate thioether to the corresponding sulfone.

-

Rationale: Hydrogen peroxide in an acidic medium provides a controlled oxidation of the sulfur atom, progressing from a thioether to a sulfoxide and finally to the desired sulfone without over-oxidation of other functional groups.

Experimental Workflow Diagram

The following diagram illustrates the sequential workflow of the synthesis.

Caption: Workflow for the synthesis of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(methylthio)-5-(trifluoromethyl)benzoic acid

Causality: This step involves a nucleophilic aromatic substitution. A polar aprotic solvent like DMF is chosen to solvate the cationic species (Na+) and leave the thiomethoxide nucleophile relatively free, enhancing its reactivity. Elevated temperature is necessary to overcome the activation energy for the substitution on the aromatic ring. An acidic workup is required to protonate the carboxylate salt formed under the basic reaction conditions and to neutralize any remaining base.

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2-chloro-5-(trifluoromethyl)benzoic acid | 224.56 | 50 | 11.23 g |

| Sodium thiomethoxide | 70.09 | 60 | 4.21 g |

| N,N-Dimethylformamide (DMF) | - | - | 100 mL |

| Hydrochloric Acid (1 M) | - | - | As needed (~60mL) |

| Ethyl Acetate | - | - | 200 mL |

| Brine | - | - | 50 mL |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-5-(trifluoromethyl)benzoic acid (11.23 g, 50 mmol) and N,N-dimethylformamide (100 mL).

-

Stir the mixture at room temperature until the starting material is fully dissolved.

-

Carefully add sodium thiomethoxide (4.21 g, 60 mmol) portion-wise to the solution. An exotherm may be observed.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

-

Once the reaction is complete (disappearance of the starting material spot), cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

-

Acidify the aqueous solution to a pH of 2-3 by the slow addition of 1 M hydrochloric acid. A precipitate will form.

-

Extract the product with ethyl acetate (2 x 100 mL).

-

Combine the organic layers and wash with water (100 mL) followed by brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 2-(methylthio)-5-(trifluoromethyl)benzoic acid can be purified by recrystallization from a suitable solvent system like ethanol/water to afford a solid product.

Step 2: Synthesis of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid

Causality: The oxidation of the thioether to a sulfone is a critical step. Glacial acetic acid serves as both a solvent and a catalyst for the oxidation with hydrogen peroxide[5][7]. The reaction is typically initiated at a lower temperature to control the initial exotherm and then allowed to proceed at room temperature for an extended period to ensure complete oxidation to the sulfone. The final product is precipitated by adding the reaction mixture to ice water, as it is sparingly soluble in water.

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2-(methylthio)-5-(trifluoromethyl)benzoic acid | 236.21 | 40 | 9.45 g |

| Glacial Acetic Acid | - | - | 80 mL |

| Hydrogen Peroxide (30% w/w) | 34.01 | ~88 | 10 mL |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve the 2-(methylthio)-5-(trifluoromethyl)benzoic acid (9.45 g, 40 mmol) obtained from Step 1 in glacial acetic acid (80 mL)[5][7].

-

Cool the solution to 10-15 °C in an ice-water bath.

-

Slowly add 30% hydrogen peroxide (10 mL, approx. 88 mmol) dropwise to the stirred solution, ensuring the temperature does not exceed 25 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture for 12-24 hours. Monitor the reaction by TLC until the starting thioether is no longer visible.

-

Upon completion, slowly pour the reaction mixture into a beaker containing 300 mL of ice water with vigorous stirring. A white precipitate will form.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold water (3 x 50 mL).

-

Dry the product in a vacuum oven at 50-60 °C to a constant weight to yield 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid as a white solid.

Self-Validating System and Quality Control

To ensure the integrity of the synthesis, the following analytical checks are recommended:

-

Thin Layer Chromatography (TLC): To monitor reaction progress in both steps.

-

Melting Point: The final product should have a sharp melting point consistent with literature values.

-

Spectroscopic Analysis (NMR, IR):

-

¹H NMR: Expect characteristic shifts for the aromatic protons, the methylsulfonyl protons (a singlet around 3.3-3.5 ppm), and the carboxylic acid proton (a broad singlet >10 ppm).

-

¹³C NMR: Confirmation of the carbon skeleton and functional groups.

-

IR Spectroscopy: Presence of strong S=O stretching bands (around 1300 and 1150 cm⁻¹) and a C=O stretch for the carboxylic acid (around 1700 cm⁻¹).

-

-

Mass Spectrometry: To confirm the molecular weight of the final product.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid. By detailing the rationale behind the experimental choices, this guide equips researchers with the necessary information to not only replicate the synthesis but also to adapt the methodology for related chemical transformations. The self-validating nature of the protocol, through in-process monitoring and final product analysis, ensures the production of high-purity material suitable for further applications in drug development and scientific research.

References

- CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.

- CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.

- CN1038584C - Preparation of methylsulfonylbenzoic acids.

- PREPARATION OF 2-CHLORO, BROMO OR NITRO-4-ALKYLSULFONYLBENZOIC ACIDS AND INTERMEDIATES.

- CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

- CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.

-

Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. ResearchGate. [Link]

-

2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. National Institutes of Health. [Link]

-

2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. [Link]

- CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid.

- US7919633B2 - Process for preparation of celecoxib.

- CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.

- US6777575B2 - Process for the preparation of 2-alkylthio benzoic acid derivatives.

-

Sandmeyer Trifluoromethylation. Organic Chemistry Portal. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo. [Link]

- CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.

-

2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. IUCr Journals. [Link]

-

Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)-. PubChem. [Link]

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. [Link]

-

Sandmeyer reaction. Wikipedia. [Link]

-

Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. MDPI. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

- CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.

-

22.5 Sandmeyer Reactions. YouTube. [Link]

- CN107176916A - A kind of 2-(To TRIFLUOROMETHYLPHENYLTHIO)The preparation method of benzoic acid.

Sources

- 1. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 2. zenodo.org [zenodo.org]

- 3. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid | 142994-06-7 | Benchchem [benchchem.com]

Advanced Purification Protocols for 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic Acid: An Application Guide

This comprehensive guide provides detailed application notes and protocols for the purification of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines various purification techniques, explaining the scientific principles behind each method and offering practical, field-proven insights. The protocols are structured to ensure high purity of the final compound, a critical aspect for its application in pharmaceutical synthesis and other high-stakes research areas.

Introduction

2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid is a complex organic molecule featuring two strongly electron-withdrawing groups: a methylsulfonyl (-SO₂CH₃) and a trifluoromethyl (-CF₃) group. These substituents significantly influence the physicochemical properties of the benzoic acid moiety, impacting its acidity, solubility, and crystalline nature. Achieving high purity of this compound is paramount, as impurities can lead to undesirable side reactions, altered biological activity, and complications in downstream applications. This guide details three primary purification techniques: acid-base extraction, recrystallization, and column chromatography, providing a robust framework for obtaining highly pure 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid.

Physicochemical Properties and Their Impact on Purification

A thorough understanding of the physicochemical properties of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid is fundamental to developing effective purification strategies. While experimental data for this specific isomer is limited, we can extrapolate from its close structural analog, 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid, and theoretical predictions to guide our approach.

| Property | Estimated/Predicted Value | Impact on Purification Strategy |

| Molecular Formula | C₉H₇F₃O₄S | Influences molecular weight and elemental composition. |

| Molecular Weight | 268.21 g/mol | Important for stoichiometric calculations in derivatization or further reactions. |

| pKa | ~1.5 - 2.5 | The strong electron-withdrawing groups significantly increase the acidity of the carboxylic acid, making it a strong organic acid. This low pKa is crucial for designing effective acid-base extraction protocols. |

| Solubility | Sparingly soluble in non-polar solvents, moderately soluble in polar aprotic solvents (e.g., DMSO, DMF), and likely to have temperature-dependent solubility in some polar protic solvents. | Dictates the choice of solvents for recrystallization and the mobile phase for chromatography. |

| Melting Point | Expected to be a high-melting solid. The 4-isomer has a melting point of >98 °C (decomposes). | A sharp melting point is a key indicator of purity. |

The presence of both the methylsulfonyl and trifluoromethyl groups dramatically increases the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). This enhanced acidity allows for the use of weaker bases in acid-base extraction, which can offer greater selectivity.

Purification Workflow Overview

The selection of a purification strategy depends on the nature and quantity of impurities present in the crude sample. A typical workflow might involve an initial acid-base extraction to remove neutral and basic impurities, followed by recrystallization to eliminate closely related acidic impurities and achieve high crystalline purity. For challenging separations or when very high purity is required, column chromatography is a powerful option.

Caption: General purification workflow for 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid.

I. Acid-Base Extraction: Leveraging Enhanced Acidity

Acid-base extraction is a highly effective first step for purifying carboxylic acids by separating them from neutral and basic impurities.[1][2] The significantly low pKa of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid allows for its selective deprotonation by a weak base, such as sodium bicarbonate, to form a water-soluble carboxylate salt.

Principle

The acidic proton of the carboxylic acid is readily removed by a base, converting the water-insoluble acid into a water-soluble salt. Neutral organic impurities remain in the organic phase, while basic impurities are protonated by the acidic conditions during workup and also remain in the organic phase or can be removed with an acidic wash.

Detailed Protocol

Materials:

-

Crude 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid

-

Diethyl ether or Ethyl acetate (organic solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Beakers, Erlenmeyer flasks

-

pH paper or pH meter

-

Büchner funnel and filter paper

Procedure:

-

Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in an Erlenmeyer flask. Use approximately 10-20 mL of solvent per gram of crude material.

-

Extraction with Base: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated sodium bicarbonate solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release the pressure from the evolved CO₂.

-

Separation: Allow the layers to separate. The aqueous layer (bottom) contains the sodium salt of the desired product. Drain the aqueous layer into a clean Erlenmeyer flask.

-

Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete transfer of the acidic product to the aqueous phase. Combine all aqueous extracts.

-

Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl dropwise while stirring until the solution is acidic (pH ~1-2), which will cause the purified benzoic acid to precipitate out as a white solid.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid with a small amount of cold deionized water to remove any residual salts.

-

Drying: Dry the purified product in a vacuum oven at a temperature below its melting point.

Causality Behind Experimental Choices:

-

Choice of Base: Sodium bicarbonate is a weak base, sufficient to deprotonate the highly acidic target compound. Using a strong base like sodium hydroxide is unnecessary and could lead to the hydrolysis of other functional groups if present as impurities.

-

Venting the Separatory Funnel: The reaction between the carboxylic acid and bicarbonate generates carbon dioxide gas, which can build up pressure within the separatory funnel. Frequent venting is a critical safety measure.

-

Cooling during Acidification: The neutralization reaction is exothermic. Cooling the solution helps to control the reaction rate and can improve the crystal size of the precipitated product, making it easier to filter.

II. Recrystallization: Achieving High Crystalline Purity

Recrystallization is a powerful technique for purifying solid compounds by exploiting differences in solubility at different temperatures.[3] The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Solvent Selection

The choice of solvent is critical for successful recrystallization.[4] For 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid, a systematic approach to solvent screening is recommended.

| Solvent Class | Example Solvents | Rationale |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | The related 4-isomer has been successfully recrystallized from dichloromethane.[5] These solvents offer a good balance of polarity. |

| Alcohols | Methanol, Ethanol, Isopropanol | The polarity of alcohols may provide good solubility at elevated temperatures. |

| Aromatic Hydrocarbons | Toluene, Xylene | These less polar solvents might be suitable if the compound has some non-polar character. |

| Ketones | Acetone, Methyl Ethyl Ketone | Good general solvents for a wide range of organic compounds. |

| Water | Due to the polar nature of the functional groups, water or a water/co-solvent mixture could be effective. |

Protocol for Solvent Screening:

-

Place a small amount (10-20 mg) of the compound in a test tube.

-

Add the test solvent dropwise at room temperature until the solid dissolves or it is clear that it is insoluble.

-

If the compound is soluble at room temperature, the solvent is not suitable for recrystallization.

-

If the compound is insoluble at room temperature, heat the mixture gently. If it dissolves, the solvent is a good candidate.

-

Allow the hot solution to cool to room temperature and then in an ice bath to observe crystal formation.

Detailed Protocol for Recrystallization from Dichloromethane

Materials:

-

Purified 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid (from acid-base extraction or crude)

-

Dichloromethane (DCM)

-

Erlenmeyer flask

-

Hot plate

-

Condenser (optional, to prevent solvent loss)

-

Büchner funnel and filter paper

-

Ice bath

Procedure:

-

Dissolution: Place the solid in an Erlenmeyer flask and add a minimal amount of DCM.

-

Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more DCM in small portions if necessary to achieve full dissolution at the boiling point.

-

Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold DCM.

-

Drying: Dry the crystals in a vacuum oven.

Self-Validating System: The purity of the recrystallized product should be assessed by measuring its melting point. A sharp melting point close to the literature value indicates high purity. Further analysis by techniques such as HPLC or NMR can confirm the absence of impurities.

III. Column Chromatography: For High-Purity Separation

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating compounds with similar polarities or when very high purity is required.

Principle

A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica gel). The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and the mobile phase, leading to their separation.

Detailed Protocol

Materials:

-

Crude or partially purified 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid

-

Silica gel (60 Å, 230-400 mesh)

-

Hexanes

-

Ethyl acetate

-

Glass chromatography column

-

Collection tubes or flasks

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack the chromatography column.

-

Sample Loading: Dissolve the compound in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed compound to the top of the column.

-

Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexanes.

-

Fraction Collection: Collect fractions in test tubes or flasks.

-

TLC Analysis: Monitor the separation by TLC analysis of the collected fractions. Spot the fractions on a TLC plate and develop it in a suitable solvent system (e.g., 30% ethyl acetate in hexanes). Visualize the spots under a UV lamp.

-

Pooling and Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified compound.

Logic Behind Experimental Choices:

-

Stationary Phase: Silica gel is a polar stationary phase that will interact more strongly with polar compounds.

-

Mobile Phase: A gradient of increasing polarity is used to first elute non-polar impurities and then the more polar desired product. The exact gradient will need to be optimized based on the specific impurity profile.

Caption: Step-by-step workflow for column chromatography purification.

Purity Assessment

The purity of the final product should be rigorously assessed using a combination of analytical techniques:

-

Melting Point: A sharp and un-depressed melting point is a good indicator of purity.

-

Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The purification of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid requires a systematic approach that leverages its unique physicochemical properties. The strong acidity of the molecule makes acid-base extraction a highly effective initial purification step. Subsequent recrystallization, guided by careful solvent selection, can yield highly pure crystalline material. For challenging separations, column chromatography offers a powerful tool for achieving the highest levels of purity. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently obtain high-purity 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid for their critical applications.

References

-

Cui, J., Zhao, P.-L., & Leng, X.-B. (2012). 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1856. [Link]

-

Libretexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methylsulfonyl-4-trifluoromethylbenzoic acid. PubChem. Retrieved from [Link]

-

CSUN Chemistry. (2020, May 18). Acid-Base Extraction of Benzil and Benzoic Acid [Video]. YouTube. [Link]

-

Nichols, L. (2021). Recrystallization of Benzoic Acid. Chemistry LibreTexts. [Link]

-

Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. (2018). IOP Conference Series: Materials Science and Engineering, 382, 022064. [Link]

-

mpnorganic. (2010, September 1). Acid Base Extraction Demonstrated by Mark Niemczyk, PhD [Video]. YouTube. [Link]

-

CTC 114 Wet Lab Techniques. (2022, November 8). Recrystallization of Benzoic Acid Pre-Lab Discussion [Video]. YouTube. [Link]

-

The Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

- Wolf, J. (2008). Lab Report #1 Two Base Extraction.

-

Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 2-(Methylsulfonyl)-5-(trifluoromethyl)benzoic Acid in Advanced Pharmaceutical Synthesis

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic application of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid as a critical chemical intermediate. We delve into the core reactivity of this highly functionalized building block, elucidating how its unique electronic properties are exploited in the synthesis of complex pharmaceutical targets, with a particular focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. Detailed, field-tested protocols for key transformations, such as amide bond formation, are presented alongside expert insights into process optimization and troubleshooting.

Introduction: A Keystone Intermediate in Modern Drug Discovery

2-(Methylsulfonyl)-5-(trifluoromethyl)benzoic acid is an advanced building block whose value in medicinal chemistry is derived from its distinct trifunctional architecture. The molecule incorporates a carboxylic acid for synthetic elaboration, a powerful electron-withdrawing methylsulfonyl group, and a trifluoromethyl moiety. The latter two groups are of paramount importance in modern drug design.

-

The Trifluoromethyl (-CF3) Group: This functional group is a cornerstone of contemporary drug development, known to significantly enhance crucial pharmacokinetic properties. Its inclusion can increase metabolic stability by blocking sites of oxidation, improve membrane permeability, and enhance binding affinity through favorable lipophilic and electronic interactions.[1][2][3]

-

The Methylsulfonyl (-SO2Me) Group: As a strong electron-withdrawing group, the sulfone moiety modulates the electronic character of the aromatic ring and, critically, enhances the reactivity of the adjacent carboxylic acid group, making it an excellent electrophile for coupling reactions.

This combination makes the title compound a highly sought-after intermediate, particularly in the synthesis of targeted cancer therapeutics like PARP inhibitors, which are vital in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[4][5]

Physicochemical Properties & Safety Data

Proper handling and storage are paramount for ensuring the integrity of the intermediate and the safety of laboratory personnel. The following data provides a quick reference for laboratory use.

| Property | Value | Source |

| IUPAC Name | 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid | PubChem |

| CAS Number | 1429935-13-1 | Vendor Data |

| Molecular Formula | C₉H₇F₃O₄S | PubChem |

| Molecular Weight | 284.21 g/mol | PubChem |

| Appearance | White to off-white solid | Vendor Data |

| Melting Point | Data not consistently available; verify with supplier CoA. | N/A |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, THF, Methanol). | General Chemical Knowledge |

| GHS Pictogram | Irritant | [6] |

| GHS Signal Word | Warning | [6] |

Scientist's Note: Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling this chemical. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Core Reactivity & Mechanistic Insights

The synthetic utility of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid is dictated by the interplay of its functional groups. Understanding the underlying electronic effects is key to predicting its behavior and designing robust synthetic protocols.

The primary site of reaction is the carboxylic acid, which is activated for nucleophilic attack, most commonly by an amine to form a stable amide bond. The presence of two potent electron-withdrawing groups (-SO₂Me and -CF₃) on the benzene ring significantly increases the electrophilicity of the carboxyl carbon. This activation is twofold:

-

Inductive Effect: The electronegative fluorine and oxygen atoms pull electron density away from the aromatic ring and, subsequently, from the carboxyl group.

-

Mesomeric (Resonance) Effect: The sulfonyl group withdraws electron density through resonance.

This pronounced electron deficiency makes the carboxylic acid more "active" than a simple benzoic acid, facilitating its conversion to an amide under milder conditions and often in higher yields. This is a critical advantage in multi-step syntheses where preserving sensitive functional groups is essential.

Caption: General workflow for utilizing the intermediate.

Application Profile: Synthesis of PARP-1 Inhibitors

A prominent application of this intermediate is in the construction of PARP-1 inhibitors.[4] PARP-1 is a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks.[7][8] In cancers with faulty homologous recombination repair (e.g., BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of irreparable double-strand breaks, inducing cell death through a concept known as synthetic lethality.[5][8]

Many potent PARP-1 inhibitors feature a core carboxamide moiety, where the amide bond is formed between a functionalized benzoic acid and a suitable amine-containing fragment.[4][9] 2-(Methylsulfonyl)-5-(trifluoromethyl)benzoic acid serves as the ideal "acid fragment" in this context, providing both the reactive handle for coupling and the crucial -CF₃ group that often sits in a key binding pocket of the final drug molecule.

Detailed Protocol: HATU-Mediated Amide Coupling

This protocol describes a general and highly reliable method for coupling 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid with a primary or secondary amine using HATU [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate], a widely used and efficient coupling reagent.

Materials & Reagents:

-

2-(Methylsulfonyl)-5-(trifluoromethyl)benzoic acid (1.0 eq)

-

Amine coupling partner (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid (1.0 eq).

-

Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M). Begin stirring the solution at room temperature (20-25 °C).

-

Reagent Addition: To the stirred solution, add the amine partner (1.1 eq), followed by HATU (1.2 eq), and finally DIPEA (3.0 eq).

-

Scientist's Note: The order of addition can be important. Adding the base last often prevents premature side reactions. DIPEA is a non-nucleophilic base used to neutralize the HCl generated and facilitate the reaction. Other hindered bases like triethylamine can also be used.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours. The disappearance of the limiting starting material (usually the benzoic acid) indicates completion.

-

Work-up: Once the reaction is complete, dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel.

-

Aqueous Extraction: Wash the organic layer sequentially with:

-

Saturated aqueous NaHCO₃ solution (2x) to remove unreacted acid and acidic byproducts.

-

Water (1x).

-

Brine (1x) to facilitate phase separation.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude material via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to afford the pure amide product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Caption: Simplified mechanism of HATU-mediated amide coupling.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive coupling reagent (hydrolyzed HATU).2. Insufficient base.3. Poor quality (wet) solvent.4. Sterically hindered amine. | 1. Use fresh, high-purity HATU from a sealed container.2. Ensure 3 eq of DIPEA are used.3. Use anhydrous grade DMF.4. Increase reaction temperature to 40-50 °C; consider alternative coupling reagents like COMU or T3P. |

| Multiple Byproducts | 1. Side reaction with the amine if it has other nucleophilic sites.2. Epimerization if the amine is a chiral amino acid derivative. | 1. Protect other nucleophilic groups on the amine partner before coupling.2. Run the reaction at 0 °C to minimize racemization. Additives like HOBt can sometimes suppress this side reaction. |

| Difficult Purification | 1. DMF is difficult to remove completely.2. Byproducts from HATU/DIPEA are polar and can co-elute with the product. | 1. After initial extraction, wash the organic layer thoroughly with water (3-4x) to remove residual DMF.2. Ensure the aqueous washes are performed as described in the protocol to remove the majority of water-soluble impurities before chromatography. |

Conclusion

2-(Methylsulfonyl)-5-(trifluoromethyl)benzoic acid stands out as a highly valuable and versatile intermediate for pharmaceutical synthesis. Its pre-installed, electronically-activating functional groups facilitate high-yielding and reliable coupling reactions, while the trifluoromethyl moiety imparts desirable drug-like properties to the final target molecule. The protocols and insights provided herein are designed to empower scientists to effectively integrate this powerful building block into their synthetic campaigns, accelerating the path toward novel therapeutic agents.

References

-

Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate . ResearchGate. Available at: [Link]

-

2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid . National Center for Biotechnology Information (PMC). Available at: [Link]

-

5-Methylsulfonyl-2-[((R)-2,2,2-Trifluoro-1-Methylethyl)Oxy]Benzoic Acid . MySkinRecipes. Available at: [Link]

- CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid. Google Patents.

-

(2-Methyl-5-(methylsulfonyl)benzoyl)guanidine Na+/H+ antiporter inhibitors . National Center for Biotechnology Information (PubMed). Available at: [Link]

-

Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines . National Center for Biotechnology Information (PMC). Available at: [Link]

-

Amide coupling between 5-(trifluoromethyl)-2-pinolinic acid and... . ResearchGate. Available at: [Link]

-

Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors... . National Center for Biotechnology Information (PMC). Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors... . National Center for Biotechnology Information (PMC). Available at: [Link]

-

Sulfonamide synthesis by S-N coupling . Organic Chemistry Portal. Available at: [Link]

-

Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides... . National Center for Biotechnology Information (PMC). Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry... . MDPI. Available at: [Link]

- CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. Google Patents.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

-

Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 . National Center for Biotechnology Information (PubMed). Available at: [Link]

-

Amide bond formation: beyond the myth of coupling reagents . Luxembourg Bio Technologies. Available at: [Link]

-

PARP Inhibitors: Strategic Use and Optimal Management in Ovarian Cancer . National Center for Biotechnology Information (PubMed). Available at: [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents . HepatoChem. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry... . National Center for Biotechnology Information (PubMed). Available at: [Link]

-

Oxidized mC modulates synthetic lethality to PARP inhibitors for the treatment of leukemia . National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jelsciences.com [jelsciences.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PARP Inhibitors: Strategic Use and Optimal Management in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid | 142994-06-7 | Benchchem [benchchem.com]

- 7. 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidized mC modulates synthetic lethality to PARP inhibitors for the treatment of leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis and Potential Applications of 2-(Methylsulphonyl)-5-(trifluoromethyl)benzoic Acid: A Technical Guide for Researchers

Introduction: Unveiling a Structurally Rich Building Block